molecular formula C44H39N3 B3074689 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole CAS No. 1021423-90-4

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole

Cat. No.: B3074689
CAS No.: 1021423-90-4
M. Wt: 609.8 g/mol
InChI Key: QQEAKKMJHBCNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole is an organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This particular compound is characterized by the presence of two carbazol-9-yl groups and a 2-ethylhexyl group attached to the central carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole typically involves the following steps:

    Formation of Carbazol-9-yl Groups: The initial step involves the formation of carbazol-9-yl groups through the reaction of carbazole with appropriate reagents such as halogenating agents.

    Attachment of Carbazol-9-yl Groups: The carbazol-9-yl groups are then attached to the 3 and 6 positions of the central carbazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

    Introduction of 2-Ethylhexyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (alkyl halides) in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated carbazole cores.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

TCz1 has been extensively studied as a hole transport material (HTM) in OLEDs. Its high hole mobility and suitable energy levels contribute to improved device performance. Research indicates that devices utilizing TCz1 exhibit:

  • Emission Peaks: Blue light emission with peaks at 388 nm and 406 nm.
  • Current Efficiency: High current efficiency values reaching up to 11.5 cd/A.
  • External Quantum Efficiency: Notable external quantum efficiencies that enhance overall device brightness and stability .

Table 1: Performance Metrics of TCz1-based OLEDs

ParameterValue
Emission Peak Wavelength388 nm, 406 nm
Current Efficiency11.5 cd/A
External Quantum EfficiencyHigh

Organic Photovoltaics (OPVs)

In OPVs, TCz1 serves as a donor material due to its excellent charge transport properties. Its incorporation into polymer blends has shown to enhance the overall efficiency of solar cells. The compound's ability to form copolymers with other materials allows for tunable band gaps and improved light absorption.

Case Study:
A study demonstrated that blending TCz1 with a fullerene derivative led to an increase in power conversion efficiency (PCE) by optimizing the morphology of the active layer. The resulting devices achieved a PCE of over 8%, significantly higher than those using conventional materials .

Conductive Polymers

TCz1 is also explored in the synthesis of polycarbazole derivatives, which are known for their conductivity and stability. These materials are utilized in various applications, including:

  • Capacitors: Due to their high dielectric constants.
  • Memory Devices: Leveraging their charge storage capabilities.

Table 2: Applications of TCz1 in Conductive Polymers

ApplicationDescription
CapacitorsHigh dielectric constant materials
Memory DevicesCharge storage capabilities

Comparison with Similar Compounds

Similar Compounds

    3,6-di(carbazol-9-yl)carbazole: Lacks the 2-ethylhexyl group, resulting in different solubility and electronic properties.

    9-(2-ethylhexyl)carbazole: Contains only one carbazol-9-yl group, leading to distinct structural and functional characteristics.

    3,6-di(phenyl)carbazole: Substitutes phenyl groups for carbazol-9-yl groups, altering its electronic and optical properties.

Uniqueness

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole is unique due to the combination of two carbazol-9-yl groups and a 2-ethylhexyl group, which imparts specific solubility, electronic, and optical properties. This makes it particularly valuable in optoelectronic applications, where these properties are crucial for device performance.

Biological Activity

3,6-Di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole is a synthetic compound belonging to the carbazole family, known for its diverse biological activities. Carbazoles are an important class of heterocycles that exhibit a range of pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple carbazole units and an ethylhexyl substituent. Its molecular formula is C₃₁H₃₃N₃, and it can be represented as follows:

Structure C31H33N3\text{Structure }C_{31}H_{33}N_{3}

Antitumor Activity

Research has indicated that carbazole derivatives possess significant antitumor properties. For instance, studies on related carbazole compounds have shown their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of key enzymes involved in tumor growth.

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways, similar to other carbazole derivatives which have demonstrated selective cytotoxicity against melanoma cells while sparing normal cells .

Antimicrobial Properties

Carbazole derivatives have also been evaluated for their antimicrobial efficacy. Studies have reported moderate to good antibacterial activity against various pathogens.

  • Activity Spectrum : Compounds with methoxy and chloro groups have shown enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin. Specific derivatives exhibited excellent antifungal activity against strains such as Candida albicans and Aspergillus species .

Neuroprotective Effects

Neuroprotection is another area where carbazole derivatives have shown promise. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress-induced damage.

  • Research Findings : One study highlighted that certain substituted carbazoles exhibited neuroprotective activities at low concentrations (as low as 3 µM), potentially due to their antioxidative properties .

Study on Antitumor Activity

In a notable study involving a related carbazole derivative, researchers found that the compound significantly inhibited the growth of BRAF-mutated melanoma cells. The mechanism involved the reactivation of the p53 tumor suppressor pathway, leading to increased apoptosis in cancer cells without harming normal melanocytes .

Antimicrobial Efficacy Evaluation

Another study assessed various carbazole derivatives for their antimicrobial properties. The results indicated that certain derivatives displayed comparable or superior activity against Pseudomonas aeruginosa compared to standard treatments .

Data Summary

Biological Activity Mechanism Reference
AntitumorInduces apoptosis via caspase activation
AntimicrobialInhibits bacterial and fungal growth
NeuroprotectiveAntioxidative effects protecting neurons

Properties

IUPAC Name

3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H39N3/c1-3-5-14-30(4-2)29-45-39-25-23-31(46-41-19-10-6-15-33(41)34-16-7-11-20-42(34)46)27-37(39)38-28-32(24-26-40(38)45)47-43-21-12-8-17-35(43)36-18-9-13-22-44(36)47/h6-13,15-28,30H,3-5,14,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEAKKMJHBCNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H39N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole
Reactant of Route 3
Reactant of Route 3
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole
Reactant of Route 4
Reactant of Route 4
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole
Reactant of Route 5
Reactant of Route 5
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole
Reactant of Route 6
Reactant of Route 6
3,6-di(carbazol-9-yl)-9-(2-ethylhexyl)carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.